molecular formula C10H15ClN2O B1465043 1-(4-Hydroxyphenyl)piperazine hydrochloride CAS No. 1175036-51-7

1-(4-Hydroxyphenyl)piperazine hydrochloride

Cat. No.: B1465043
CAS No.: 1175036-51-7
M. Wt: 214.69 g/mol
InChI Key: HOQZYXZHPXPKCX-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperazine hydrochloride is a piperazine derivative featuring a hydroxyl group (-OH) at the para position of the phenyl ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including interactions with serotonin (5-HT), dopamine, and adrenergic receptors.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(4-Hydroxyphenyl)piperazine hydrochloride (CAS No. 1175036-51-7) features a piperazine ring substituted with a hydroxyphenyl group. Its primary mechanism of action involves acting as a GABA receptor agonist , influencing neurotransmission pathways that are crucial in treating various neurological conditions.

Medicinal Chemistry

  • Neurological Disorders : The compound is utilized in the synthesis of drugs aimed at treating conditions such as anxiety, depression, and schizophrenia. Its structural similarity to other biologically active molecules allows it to interact effectively with neurotransmitter systems.
  • Antifungal Agents : this compound serves as an intermediate in the synthesis of triazole antifungals like posaconazole, which is effective against invasive fungal infections . The compound’s ability to inhibit fungal growth makes it a valuable asset in developing new antifungal therapies.
  • Cancer Treatment : Research indicates potential applications in oncology, where derivatives of this compound may be explored for their antitumor properties, particularly through mechanisms that involve apoptosis and cell cycle regulation.

Chemical Synthesis

  • Intermediate for Heterocyclic Compounds : This compound acts as a versatile intermediate in the synthesis of various heterocyclic compounds, which are essential in drug development and materials science. Its ability to undergo chemical transformations (oxidation, reduction, substitution) expands its utility in synthetic organic chemistry .
  • Polymer Production : In industrial applications, this compound is involved in producing polymers and dyes, contributing to advancements in materials science.

Case Study 1: Development of Antifungal Agents

A study focused on the synthesis of posaconazole from this compound demonstrated its efficacy as an intermediate. The process involved multiple steps, including condensation and cyclization reactions under alkaline conditions, yielding high purity products suitable for pharmaceutical applications .

Case Study 2: Neuropharmacological Research

Research investigating the effects of this compound on GABAergic neurotransmission revealed significant anxiolytic properties in animal models. These findings support its potential use as a therapeutic agent for anxiety disorders, highlighting the need for further clinical studies to explore its efficacy and safety profiles.

Data Tables

Application AreaDescriptionNotable Compounds Derived
Medicinal ChemistryDevelopment of drugs for neurological disordersAntidepressants, Antipsychotics
Antifungal TreatmentsIntermediate for antifungal agentsPosaconazole
Chemical SynthesisSynthesis of heterocyclic compoundsVarious novel pharmaceuticals
Industrial ApplicationsProduction of polymers and dyesSpecialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways . The hydroxy group allows for hydrogen bonding interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in substituents on the phenyl ring. Key examples include:

Compound Name Substituent(s) Key Functional Properties
1-(4-Hydroxyphenyl)piperazine HCl -OH (para) Enhanced hydrogen bonding, polar solubility
1-(4-Chlorophenyl)piperazine HCl -Cl (para) Lipophilic, antimicrobial activity
1-(4-Methoxyphenyl)piperazine HCl -OCH₃ (para) Psychoactive (MDMA-like effects)
1-(4-Fluorophenyl)piperazine HCl -F (para) Serotonin release modulation, abuse potential
1-(3-Chlorophenyl)piperazine HCl -Cl (meta) 5-HT1B/1C agonism, locomotor suppression

Key Insight : The para position of substituents optimizes receptor interactions, while meta substituents (e.g., 3-chloro) alter receptor subtype selectivity .

Pharmacological Activity

Serotonin Receptor Interactions

  • 1-(4-Hydroxyphenyl)piperazine HCl: Limited direct data, but hydroxyl groups generally reduce blood-brain barrier penetration compared to lipophilic groups (e.g., -Cl, -CF₃). May exhibit peripheral 5-HT effects .
  • 1-(3-Chlorophenyl)piperazine (m-CPP) : Potent 5-HT1B/1C agonist, suppresses locomotor activity in rats via central pathways. Effects reversed by 5-HT antagonists like spiperone .
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Mixed 5-HT1B/1C agonist with sympatholytic effects (reduced blood pressure and heart rate) .
  • 1-(4-Methoxyphenyl)piperazine HCl : Acts as a serotonin and dopamine antagonist, mimicking MDMA-like euphoria but with weaker potency .

Antimicrobial Activity

  • 1-(4-Chlorophenyl)piperazine HCl : Exhibits strong activity against S. aureus (Gram-positive) due to chloro group’s lipophilicity disrupting bacterial membranes .
  • 1-(4-Methylphenyl)piperazine HCl: Effective against P. aeruginosa (Gram-negative), likely via hydrophobic interactions .
  • 1-(4-Hydroxyphenyl)piperazine HCl : The hydroxyl group may enhance solubility but reduce membrane penetration, leading to moderate activity .

Adrenergic Receptor Modulation

  • Prazosin (α1 antagonist): Structurally distinct (quinazolinyl core) but shares a piperazine moiety. Highlights how non-phenyl substituents shift receptor targeting .

Biological Activity

1-(4-Hydroxyphenyl)piperazine hydrochloride (CAS No. 1175036-51-7) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a 4-hydroxyphenyl group. Its molecular formula is C10H14ClN3OC_10H_{14}ClN_3O, with a molecular weight of approximately 215.69 g/mol. The compound exhibits properties typical of phenolic compounds, including antioxidant activity.

1. Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. The hydroxy group on the phenyl ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

2. Enzyme Inhibition

A significant study demonstrated that this compound acts as a potent inhibitor of mushroom tyrosinase (Agaricus bisporus), an enzyme involved in melanin biosynthesis. The inhibition of tyrosinase can have implications for skin whitening agents and treatments for hyperpigmentation disorders .

Biological Activities

This compound has been evaluated for various biological activities:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to quantify this activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Enzyme InhibitionInhibits mushroom tyrosinase
AntimicrobialPotential activity against bacteria
AntidepressantModulation of neurotransmitters

Case Study 1: Tyrosinase Inhibition

A study conducted by De Luca et al. (2020) explored the inhibitory effects of this compound on mushroom tyrosinase. The results indicated a significant dose-dependent inhibition, with IC50 values comparable to established inhibitors. This finding suggests its potential utility in cosmetic formulations aimed at reducing skin pigmentation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related piperazine derivatives, highlighting their ability to reduce oxidative stress in neuronal cell cultures. These compounds, including this compound, demonstrated protective effects against neurotoxicity induced by glutamate .

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Antioxidant Studies : In vitro assays confirmed its ability to reduce oxidative damage in cellular models, suggesting therapeutic potential in neurodegenerative diseases.
  • Pharmacological Profiles : The compound's interaction with serotonin receptors indicates possible applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Hydroxyphenyl)piperazine hydrochloride, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution between a halogenated precursor (e.g., β,β'-dihalogenated diethylammonium hydrochloride) and 4-hydroxyphenylamine in aqueous or solvent-based conditions. Reaction temperature (typically 60–100°C), pH control, and catalyst selection (e.g., K₂CO₃ for deprotonation) critically impact yield . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is essential to achieve >95% purity . Comparative studies suggest solvent-free methods may reduce by-products but require longer reaction times .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • 1H NMR and IR spectroscopy : Confirm the presence of hydroxyl (-OH) and piperazine ring protons (δ 2.5–3.5 ppm for N-CH₂ groups) and hydrogen-bonding patterns .
  • HPLC with UV detection (λmax ~240–290 nm): Assess purity and detect residual solvents or unreacted intermediates .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (C₁₀H₁₄ClN₂O; theoretical 230.7 g/mol) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 240–245°C) with literature to identify polymorphic variations .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from differences in starting material quality (e.g., isomer ratios in halogenated precursors) or purification techniques. To address this:

  • Design controlled experiments : Compare yields under varying conditions (solvent polarity, temperature gradients) using DOE (Design of Experiments) methodologies .
  • Characterize intermediates : Use TLC or inline FTIR to monitor reaction progress and identify side products (e.g., N-alkylated by-products) .
  • Quantify impurities : Apply LC-MS/MS to detect trace contaminants (e.g., residual 4-hydroxyphenylamine) and correlate with reaction parameters .

Q. What strategies optimize this compound’s stability in biological assays or formulation studies?

  • pH buffering : Maintain solutions at pH 4–6 to prevent hydrolysis of the piperazine ring .
  • Lyophilization : Convert aqueous solutions into stable powders for long-term storage .
  • Protect from oxidation : Add antioxidants (e.g., ascorbic acid at 0.1% w/v) or use inert atmospheres (N₂) during handling .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or piperazine positions to modulate receptor affinity .
  • In vitro assays : Test binding affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement assays .
  • Molecular docking : Simulate interactions with target proteins (e.g., 5-HT₁A) to prioritize synthetic targets .

Q. Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationSolvent-free reactions, catalyst screening
Purity ValidationHPLC-UV, LC-MS/MS
Stability TestingAccelerated degradation studies (40°C/75% RH)
Pharmacological ProfilingRadioligand assays, molecular docking

Properties

IUPAC Name

4-piperazin-1-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQZYXZHPXPKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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